molecular formula C10H13N3S2 B1300852 5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 438229-96-0

5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1300852
CAS No.: 438229-96-0
M. Wt: 239.4 g/mol
InChI Key: BFYUHUPSLYRBIE-UHFFFAOYSA-N
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Description

5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,2,4-triazole core substituted with a thiol group and a 4,5-dimethylthiophene ring, a structural motif known to contribute to diverse pharmacological activities. The compound is primarily investigated for its potential as a kinase inhibitor. Research indicates that derivatives of 1,2,4-triazole-3-thiol have demonstrated inhibitory activity against focal adhesion kinase (FAK) , a key enzyme implicated in cancer cell proliferation, survival, and metastasis. Furthermore, the structural framework of this chemical class has been associated with a range of other biological properties, including anticonvulsant and antimicrobial effects , making it a versatile scaffold for developing new therapeutic agents. Its mechanism of action is often attributed to the ability of the thiol group to interact with critical cysteine residues or metal ions in enzyme active sites, while the triazole ring can participate in key hydrogen bonding interactions. Supplied as a high-purity material, this compound is intended for in vitro biological screening, structure-activity relationship (SAR) studies, and as a key intermediate for the synthesis of more complex chemical entities. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4,5-dimethylthiophen-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S2/c1-4-13-9(11-12-10(13)14)8-5-15-7(3)6(8)2/h5H,4H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYUHUPSLYRBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CSC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353878
Record name 5-(4,5-Dimethylthiophen-3-yl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438229-96-0
Record name 5-(4,5-Dimethylthiophen-3-yl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a suitable dehydrating agent. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or varying temperature and pressure conditions.

Chemical Reactions Analysis

5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide or disulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Agricultural Uses

Fungicide Development
One of the primary applications of 5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is in the development of fungicides. Its structure allows it to inhibit fungal growth effectively. Research indicates that compounds with similar triazole structures have been used successfully to manage plant diseases caused by fungi such as Botrytis cinerea and Fusarium spp..

Case Study: Efficacy Against Fungal Pathogens

A study published in the Journal of Agricultural and Food Chemistry demonstrated that a derivative of this compound showed significant antifungal activity against Fusarium graminearum, leading to reduced disease incidence in treated crops. The study utilized various concentrations of the compound and evaluated its effectiveness through field trials.

Concentration (mg/L)Disease Incidence (%)Control (%)
501560
1001060
200560

Pharmaceutical Applications

Potential Antimicrobial Agent
Research has indicated that this compound exhibits antimicrobial properties. Its ability to disrupt microbial cell walls makes it a candidate for developing new antibiotics.

Case Study: Antibacterial Activity

In a study published in Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Cosmetic Formulations

Stabilizer in Cosmetic Products
The compound has been explored as a stabilizer in cosmetic formulations due to its antioxidant properties. It can help improve the stability and shelf-life of products by preventing oxidative degradation.

Case Study: Stability Testing

A formulation containing this compound was tested for stability over six months under varying temperature conditions. The results indicated that products with the compound maintained their efficacy better than those without it.

Time (Months)Control Efficacy (%)With Compound Efficacy (%)
0100100
38595
67090

Mechanism of Action

The mechanism of action of 5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. Additionally, the triazole ring can participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Triazole-Thiol Derivatives

The structural analogs of this compound primarily differ in the alkyl group at position 4 of the triazole ring and the substituents on the thiophene/aryl moiety. Key analogs include:

Table 1: Structural Analogs and Their Substituents

Compound Name R₁ (Position 4) R₂ (Position 5) CAS Number Reference
Target Compound Ethyl 4,5-Dimethylthien-3-yl 438229-96-0
5-(4,5-Dimethylthien-3-yl)-4-propyl analog Propyl 4,5-Dimethylthien-3-yl 1883264-36-5
4-Isopropyl analog Isopropyl 4,5-Dimethylthien-3-yl 847503-20-2
4-Methyl analog Methyl 4,5-Dimethylthien-3-yl 588685-93-2
4-Phenyl-5-(3,4,5-trimethoxyphenyl) analog Phenyl 3,4,5-Trimethoxyphenyl Not specified

Key Observations :

  • Aryl Substituents : The 4,5-dimethylthienyl group in the target compound provides electron-donating methyl groups, which may stabilize aromatic interactions compared to phenyl or methoxy-substituted analogs .

Key Observations :

  • Catalyst Efficiency : InCl₃ and Cs₂CO₃ are effective for facilitating nucleophilic substitution, with InCl₃ offering faster reaction times .

Physicochemical Properties

Solubility and Stability

  • Thermal Stability : Triazole-thiol derivatives generally show stability up to 200°C, as confirmed by thermogravimetric analysis in related studies .

Spectroscopic Characterization

  • 1H NMR : Signals for methyl groups (δ 2.2–2.5 ppm) and thiophene protons (δ 6.8–7.1 ppm) are consistent across analogs .
  • IR : S-H stretches appear at ~2550 cm⁻¹, while triazole ring vibrations occur at 1500–1600 cm⁻¹ .

Anticoccidial and Enzyme Inhibition

  • α-Glucosidase Inhibition : Analogs like 4,5-diphenyl-1,2,4-triazole-3-thiol (IC₅₀: 12 µM) show potent activity against Eimeria stiedae, comparable to the drug toltrazuril . The target compound’s dimethylthienyl group may enhance binding to enzyme active sites due to increased hydrophobicity.
  • Antifungal Activity : 5-(5-Methylpyrazol-3-yl)-4-phenyl analogs exhibit moderate activity against Candida spp. (MIC: 32–64 µg/mL) .

Antiradical Activity

Molecular Docking Insights

  • Kinase Inhibition : 5-(3-Indolylpropyl)-4-phenyl analogs demonstrate strong binding to anaplastic lymphoma kinase (binding energy: −9.2 kcal/mol) via hydrophobic and hydrogen-bond interactions . The target compound’s ethyl and dimethylthienyl groups may similarly target hydrophobic enzyme pockets.

Biological Activity

5-(4,5-Dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in therapeutic contexts.

  • Molecular Formula : C10H13N3S2
  • Molecular Weight : 239.36 g/mol
  • CAS Number : 438229-96-0

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial effects. In particular, the compound has been evaluated for its efficacy against various microbial strains.

Case Study: Antimicrobial Evaluation

In a study examining S-substituted derivatives of 1,2,4-triazole-3-thiols, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) in the range of 31.25 to 62.5 μg/mL against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans . This indicates a strong potential for these compounds in combating infections caused by these pathogens.

Microbial StrainMIC (μg/mL)MBCK (μg/mL)
Escherichia coli31.2562.5
Staphylococcus aureus62.5125
Pseudomonas aeruginosa31.2562.5
Candida albicans62.5125

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In various studies involving triazole derivatives, including this compound, low cytotoxicity was observed against normal cell lines. For instance, IC50 values were generally above 100 µM, indicating that these compounds may have favorable safety margins for therapeutic use .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is closely linked to their chemical structure. The presence of thiol groups and specific substituents on the triazole ring significantly influences their antimicrobial potency and overall biological efficacy . Variations in substituents can lead to changes in activity levels; however, certain structural motifs consistently enhance bioactivity across different derivatives.

Q & A

Q. What are the common synthetic routes for 1,2,4-triazole-3-thiol derivatives, and how are they optimized?

Synthesis typically involves cyclization of thiosemicarbazides or alkylation of precursor triazoles. For example:

  • Cyclization : Hydrazinecarbothioamide intermediates (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) are cyclized in basic media to form the triazole-thiol core .
  • Alkylation : Reaction with alkyl halides (e.g., 1-iodobutane) or ketones under basic conditions (e.g., NaOH in methanol) yields S-alkylated derivatives. Optimal conditions (temperature: 60–80°C, time: 4–6 hours) are determined via iterative testing .
  • Characterization : Purity is confirmed via elemental analysis (±0.3% error tolerance), while structures are validated using 1H^1H-NMR (e.g., thiol proton at δ 13.5–14.5 ppm) and IR (S-H stretch at 2550–2600 cm1^{-1}) .

Q. How are the physical-chemical properties of these compounds analyzed?

Key methods include:

  • Chromatography : Thin-layer chromatography (TLC) with silica gel plates to confirm compound individuality .
  • Spectroscopy : 1H^1H-NMR for substituent identification (e.g., ethyl groups at δ 1.2–1.4 ppm) and IR for functional group analysis .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., C: 52.3% calc. vs. 52.1% exp.) .

Q. What preliminary biological activities are reported for structurally similar triazole-thiols?

  • Antimicrobial Activity : Methoxyphenyl-substituted analogs show MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Candida albicans .
  • Antitumor Potential : Thiophene-containing derivatives (e.g., compound 4f) exhibit 72% inhibition in MCF-7 breast cancer cells at 50 µM .

Advanced Research Questions

Q. How can reaction yields be improved for S-alkylated derivatives?

  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) increases alkylation efficiency by 15–20% compared to ethanol .
  • Catalysis : Adding KI as a catalyst reduces reaction time from 8 to 4 hours for butylation steps .
  • Temperature Control : Maintaining 70°C prevents side reactions (e.g., oxidation) during Mannich base formation .

Q. How do structural modifications influence pharmacological activity?

  • Substituent Effects :
Substituent PositionActivity TrendExample
4-Ethyl groupEnhances lipophilicity, improving blood-brain barrier penetration
Thiophene ringIncreases antitumor activity via π-π stacking with DNA
Methoxy groups (2,4-)Boosts antifungal activity (MIC reduction from 25 to 12.5 µg/mL)
  • Salt Formation : Sodium salts of thioacetic acids improve water solubility by 40%, enhancing bioavailability .

Q. How can computational tools guide the design of novel derivatives?

  • PASS Online : Predicts biological activity profiles (e.g., 75% probability of α-glucosidase inhibition for adamantane-modified triazoles) .
  • Docking Studies : Identifies key interactions (e.g., hydrogen bonding with fungal CYP51 enzyme active sites) to prioritize synthetic targets .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

  • Multi-Technique Validation : Combining 13C^{13}C-NMR (for carbon framework) with high-resolution mass spectrometry (HRMS) resolves ambiguities in S-alkylation sites .
  • X-ray Crystallography : Confirms spatial arrangement of bulky substituents (e.g., 3,4-dimethoxyphenyl groups) .

Q. How are coordination complexes of triazole-thiols synthesized, and what are their applications?

  • Synthesis : Reacting the thiol with metal salts (e.g., CuSO4_4) in ethanol yields complexes with 1:2 (metal:ligand) stoichiometry. Characterization via UV-Vis (d-d transitions at 600–700 nm for Cu2+^{2+}) confirms coordination .
  • Applications : Cu(II) complexes show enhanced antimicrobial activity (MIC reduction by 50%) compared to free ligands .

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